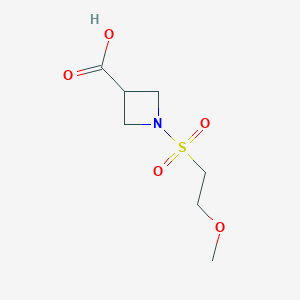
1-(2-Methoxyethylsulfonyl)azetidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxyethylsulfonyl)azetidine-3-carboxylic acid is commonly known as AZETEC. It is a novel amino acid derivative that possesses a unique chemical structure. AZETEC has been widely studied for its potential applications in various scientific fields, including medicinal chemistry, organic chemistry, and biochemistry. In
Mécanisme D'action
The mechanism of action of AZETEC is not fully understood. However, studies have shown that AZETEC can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). AZETEC has also been reported to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
AZETEC has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that AZETEC can inhibit the proliferation of cancer cells and induce apoptosis. In vivo studies have shown that AZETEC can reduce inflammation and tumor growth. AZETEC has also been reported to exhibit low toxicity in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using AZETEC in lab experiments is its unique chemical structure, which can be used as a chiral auxiliary in asymmetric synthesis. AZETEC also exhibits low toxicity, making it a safe compound to work with. However, the limitations of using AZETEC in lab experiments include its high cost and limited availability.
Orientations Futures
There are several future directions for the study of AZETEC. One direction is to further explore its potential applications in medicinal chemistry, particularly in the development of new anticancer and anti-inflammatory drugs. Another direction is to investigate its potential as a protein crystallography tool. Additionally, the synthesis methods for AZETEC can be optimized to increase its yield and reduce its cost.
Méthodes De Synthèse
AZETEC can be synthesized using various methods, including the reaction of 2-methoxyethylsulfonyl chloride with azetidine-3-carboxylic acid, the reaction of 2-methoxyethylsulfonyl azide with azetidine-3-carboxylic acid, and the reaction of 2-methoxyethylsulfonyl isocyanate with azetidine-3-carboxylic acid. These methods have been reported in the literature and have been optimized for the synthesis of AZETEC.
Applications De Recherche Scientifique
AZETEC has been widely studied for its potential applications in various scientific fields. In medicinal chemistry, AZETEC has been reported to exhibit antitumor, anti-inflammatory, and antiviral activities. In organic chemistry, AZETEC has been used as a chiral auxiliary in asymmetric synthesis. In biochemistry, AZETEC has been studied for its potential as a protein crystallography tool.
Propriétés
IUPAC Name |
1-(2-methoxyethylsulfonyl)azetidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO5S/c1-13-2-3-14(11,12)8-4-6(5-8)7(9)10/h6H,2-5H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFIIAFHZFNPMFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCS(=O)(=O)N1CC(C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylsulfanyl)pyrazine-2-carbonitrile](/img/structure/B7578527.png)
![2-[2-[(4-Fluorobenzoyl)amino]ethyl]benzoic acid](/img/structure/B7578529.png)
![7,7-Dimethyl-5,6,7,8-tetrahydro-thiazolo[5,4-c]azepin-4-one](/img/structure/B7578540.png)
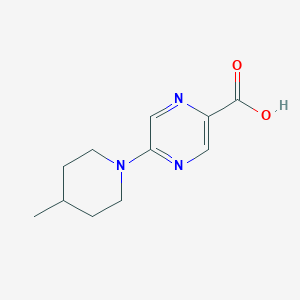
![N-[4-(Acetylamino)tricyclo[3.3.1.1[3,7]]dec-1-yl]acetamide](/img/structure/B7578549.png)
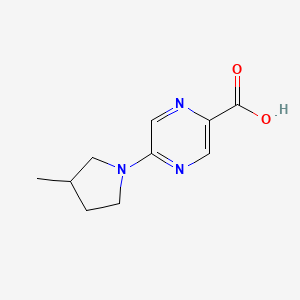
![5-[Cyclopropyl(thiophen-3-ylmethyl)amino]pyrazine-2-carboxylic acid](/img/structure/B7578565.png)
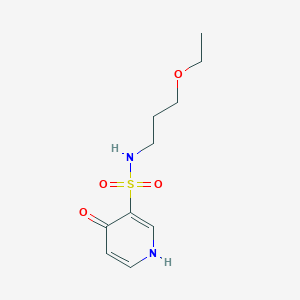

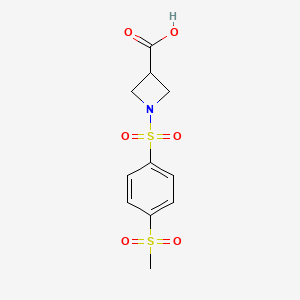
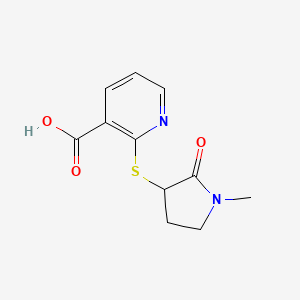

![1-(6-Methylthieno[2,3-d]pyrimidin-4-yl)azetidine-3-carboxylic acid](/img/structure/B7578611.png)
![3-[(2,4-Dimethoxyphenyl)methylamino]-2-methylbutan-2-ol](/img/structure/B7578615.png)